2-Amino Nevirapine
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Overview
Description
2-Amino Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.
Mechanism of Action
Target of Action
2-Amino Nevirapine, like its parent compound Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting viral RNA into DNA .
Mode of Action
This compound binds directly to the reverse transcriptase (RT) and blocks both the RNA-dependent and DNA-dependent DNA polymerase activities . This action disrupts the enzyme’s catalytic site, preventing the conversion of viral RNA into DNA, which is a critical step in the replication of the HIV-1 virus .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles . These electrophiles are prone to react with bionucleophiles, initiating toxic responses . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine, whereas 3-hydroxy-NVP is selectively converted into 2,3-NVP-quinone .
Pharmacokinetics
Nevirapine is generally well-tolerated, and its primary route of elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .
Result of Action
The molecular and cellular effects of this compound’s action would likely mirror those of Nevirapine, resulting in the inhibition of HIV-1 replication. By blocking the function of reverse transcriptase, this compound prevents the conversion of viral RNA into DNA, thereby halting the replication of the HIV-1 virus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain amino acids can affect the oxidative activation and subsequent reaction of Nevirapine metabolites . Additionally, the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible, suggesting that biological factors could also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
2-Amino Nevirapine, like Nevirapine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) . It interacts with the reverse transcriptase enzyme, which controls the replication of the genetic material of HIV . The interaction disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities .
Cellular Effects
This compound, as an NNRTI, has significant effects on cells infected with HIV. It inhibits the reverse transcriptase enzyme, thereby preventing the replication of the virus within the cell . This can influence cell function by reducing the viral load within the cell and potentially slowing the progression of the disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding directly to the reverse transcriptase enzyme and blocking its activities . This disruption of the enzyme’s catalytic site prevents the replication of the genetic material of HIV . The activity of this compound does not compete with template or nucleoside triphosphates .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound in animal models. Studies on Nevirapine have shown that it can cause a significant rash in some strains of rats at certain dosages .
Metabolic Pathways
This compound is a metabolite of Nevirapine, which is metabolized primarily through induction of CYP enzymes 3A4 and 2B6 . This leads to the formation of several phenolic derivatives, including this compound, which can undergo further metabolic oxidation to electrophilic quinoid derivatives .
Transport and Distribution
Nevirapine is known to be rapidly absorbed and distributed, suggesting that this compound may have similar properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino Nevirapine involves the conversion of starting materials into the desired product through a series of chemical reactions. One efficient method includes the use of methyl 2-cyclopropylamino nicotinate and 2-chloro-3-amino-4-picoline as starting materials. These are converted into this compound under strongly basic conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through high-yield processes that minimize the number of unit operations. For instance, a streamlined process that consolidates multiple reaction steps into a single operation has been developed, resulting in an overall yield of 87% .
Chemical Reactions Analysis
Types of Reactions: 2-Amino Nevirapine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its antiviral properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
2-Amino Nevirapine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nevirapine: The parent compound, widely used in HIV-1 treatment.
Stavudine: Another nucleoside analog used in antiretroviral therapy.
Abacavir: A nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Uniqueness: 2-Amino Nevirapine is unique due to its specific binding to the reverse transcriptase enzyme, which does not compete with nucleoside triphosphates. This distinct mechanism of action makes it a valuable compound in the fight against HIV-1, especially in cases where resistance to other drugs has developed .
Properties
IUPAC Name |
5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQLXAMOFWQAIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445491 |
Source
|
Record name | 2-Amino Nevirapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284686-15-3 |
Source
|
Record name | 2-Amino Nevirapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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